
Capmatinib dihydrochloride
Descripción general
Descripción
Exhibe potencia enzimática picomolar y es altamente específico para c-MET, con más de 10,000 veces la selectividad sobre un gran panel de cinasas humanas . Este compuesto se utiliza principalmente en investigación del cáncer debido a su capacidad para inhibir la proliferación y migración de células tumorales dependientes de c-MET, e inducir efectivamente la apoptosis in vitro .
Métodos De Preparación
La síntesis de INC-280 2HCl implica varios pasos, incluida la formación de la estructura central y la funcionalización posterior. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Los métodos de producción industrial generalmente involucran la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
INC-280 2HCl experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Aplicaciones Científicas De Investigación
INC-280 2HCl tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la cinasa c-MET y su papel en varias vías bioquímicas.
Biología: Se emplea en ensayos basados en células para investigar los efectos de la inhibición de c-MET sobre la proliferación celular, la migración y la apoptosis.
Mecanismo De Acción
INC-280 2HCl ejerce sus efectos inhibiendo selectivamente la cinasa c-MET, una tirosina cinasa receptora que juega un papel crucial en el crecimiento, la supervivencia y la migración celular. El compuesto se une al sitio de unión al ATP de c-MET, previniendo su fosforilación y la posterior activación de las vías de señalización aguas abajo . Esta inhibición conduce a la supresión de la proliferación y migración de células tumorales dependientes de c-MET, e induce la apoptosis .
Comparación Con Compuestos Similares
INC-280 2HCl es único en su alta selectividad y potencia para c-MET en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
Tepotinib: Otro inhibidor de c-MET con potencial actividad antineoplásica.
Ningetinib Tosilato: Un inhibidor de tirosina cinasa biodisponible por vía oral con actividad contra c-MET, Axl y VEGFR2.
Tivantinib: Un inhibidor de molécula pequeña biodisponible por vía oral de c-MET con potencial actividad antineoplásica. INC-280 2HCl destaca por su mayor selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer.
Actividad Biológica
Capmatinib dihydrochloride, a selective inhibitor of the c-Met receptor tyrosine kinase, has emerged as a significant therapeutic agent for treating non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
Capmatinib selectively binds to the c-Met receptor, inhibiting its phosphorylation and subsequent signaling pathways that promote tumor cell proliferation and survival. The drug's action is primarily mediated through:
- Inhibition of c-Met Activation : By blocking the binding of hepatocyte growth factor (HGF) to c-Met, capmatinib prevents downstream signaling that leads to tumor growth and metastasis .
- Selectivity : Capmatinib exhibits a high selectivity for c-Met over other kinases, with an average IC50 value of 0.13 nM in biochemical assays, indicating potent activity against MET-dependent tumors .
Pharmacokinetics
Capmatinib demonstrates favorable pharmacokinetic properties:
- Absorption : The oral bioavailability is estimated to be greater than 70%, with peak plasma concentrations reached within 1 to 2 hours post-administration .
- Distribution : The apparent volume of distribution at steady state is approximately 164 L, with a plasma protein binding rate of about 96% .
- Metabolism : Primarily metabolized by CYP3A4 and aldehyde oxidase, capmatinib's metabolic pathways are still under investigation .
- Elimination : The drug has a half-life of approximately 6.5 hours, with about 78% of the administered dose excreted in feces and 22% in urine .
Clinical Efficacy
Capmatinib has shown promising results in various clinical trials:
- GEOMETRY Mono-1 Trial : This pivotal study demonstrated an overall response rate (ORR) of 68% in patients with MET exon 14 skipping mutations. The median progression-free survival (PFS) was reported as significant, reinforcing the drug's clinical utility in this patient population .
- Real-world Evidence : A multicenter study (IFCT-2104 CAPMATU) provided insights into capmatinib's effectiveness outside clinical trial settings. Patients treated under the French Early Access Program exhibited a manageable safety profile and confirmed efficacy even among those with brain metastases .
Summary of Clinical Findings
Study Name | Patient Population | ORR (%) | Median PFS (months) | Notable Outcomes |
---|---|---|---|---|
GEOMETRY Mono-1 | NSCLC with MET exon 14 mutations | 68 | Not specified | High response rate |
IFCT-2104 CAPMATU | Real-world MET exon 14 NSCLC patients | Confirmed efficacy | Not specified | Manageable safety profile |
Safety Profile
The safety profile of capmatinib includes several adverse effects:
- Common Adverse Reactions : Nausea (42%), peripheral edema (33%), and vomiting (31%) were frequently reported in clinical studies .
- Serious Toxicities : A case report highlighted pseudo-acute kidney injury in an elderly patient, emphasizing the need for monitoring renal function during treatment .
Case Studies
Several case studies have illustrated capmatinib's clinical impact:
- Case Report on Pseudo-Acute Kidney Injury : An 84-year-old man experienced acute kidney injury after capmatinib therapy for NSCLC. His renal function deteriorated from a baseline creatinine level of 1.6 mg/dL to 2.44 mg/dL during treatment, underscoring the importance of renal monitoring in older patients .
- Efficacy in Brain Metastases : Patients with brain metastases showed favorable responses to capmatinib, suggesting its potential benefit in treating advanced disease stages where other therapies may be ineffective .
Propiedades
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O.2ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNPHABKLIJXTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197376-85-4 | |
Record name | Capmatinib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197376854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-N-Methyl-4-[7-[(quinolin-6-yl)methyl]imidazol-[1,2,3]-[1,2,4]triazin-2-yl]benzamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPMATINIB HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0V2EW20JR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.